Cas no 1370705-39-7 (3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile)
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
- 3-(Hydroxymethyl)bicyclo-[1.1.1]pentane-1-carbonitrile
- SB11722
- FCH2492836
- AK170991
- OR312131
- 1-(hydroxymethyl)bicyclo[1.1.1]pentane-3-carbonitrile
- Bicyclo[1.1.1]pentane-1-carbonitrile, 3-(hydroxymethyl)-
- GS-8013
- P14125
- EN300-1703631
- SY097926
- CS-0051684
- AKOS025290964
- VEC70539
- MFCD27664953
- SCHEMBL17785551
- 1370705-39-7
- 995-330-3
- 3-(hydroxymethyl)bicyclo(1.1.1)pentane-1-carbonitrile
-
- MDL: MFCD27664953
- Inchi: 1S/C7H9NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-3,5H2
- InChI Key: ICMZHMYZIPFSKI-UHFFFAOYSA-N
- SMILES: OCC12CC(C#N)(C1)C2
Computed Properties
- Exact Mass: 123.068413911g/mol
- Monoisotopic Mass: 123.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44
- XLogP3: -0.2
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 252.5±13.0 ºC (760 Torr),
- Flash Point: 106.5±19.8 ºC,
- Solubility: Slightly soluble (27 g/l) (25 º C),
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H173723-250mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 97% | 250mg |
¥11662.90 | 2023-09-02 | |
| Chemenu | CM294094-1g |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 95% | 1g |
$1502 | 2021-06-15 | |
| TRC | H135270-5mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H135270-10mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H135270-50mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 50mg |
$ 365.00 | 2022-06-04 | ||
| Apollo Scientific | OR312131-250mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 250mg |
£457.00 | 2025-02-19 | ||
| Apollo Scientific | OR312131-1g |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 1g |
£1126.00 | 2025-02-19 | ||
| Chemenu | CM294094-1g |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 95% | 1g |
$*** | 2023-03-30 | |
| Ambeed | A304899-100mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 97% | 100mg |
$211.0 | 2024-04-24 | |
| Ambeed | A304899-250mg |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile |
1370705-39-7 | 97% | 250mg |
$338.0 | 2024-04-24 |
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Suppliers
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Introduction to 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (CAS No. 1370705-39-7)
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its distinctive bicyclic framework and functional groups. This compound, identified by the CAS number 1370705-39-7, belongs to a class of molecules that exhibit potential applications in the development of novel pharmaceuticals and agrochemicals. The presence of both a hydroxymethyl group and a cyano substituent on a highly strained bicyclic system makes it an intriguing candidate for further exploration in synthetic chemistry and drug discovery.
The bicyclo[1.1.1]pentane core is known for its rigidity and conformational constraints, which can influence the electronic and steric properties of attached functional groups. In the case of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile, the hydroxymethyl group introduces polarity and potential hydrogen bonding capabilities, while the cyano group contributes electron-withdrawing effects and reactivity in nucleophilic substitution reactions. These features make the compound a versatile intermediate for constructing more complex molecules.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such heterocyclic compounds with greater accuracy. Studies suggest that derivatives of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile may exhibit properties relevant to inflammation modulation, enzyme inhibition, and even antiviral applications. The strained ring system is particularly interesting because it can mimic natural product scaffolds that have shown efficacy in clinical settings.
The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile presents both challenges and opportunities for synthetic chemists. The high strain energy of the bicyclic system necessitates careful selection of reaction conditions to avoid unwanted side products. However, recent methodologies involving transition metal catalysis have improved the efficiency of constructing such motifs, making it more feasible to access this compound in multi gram quantities for further investigation.
In the realm of drug discovery, the hydroxymethyl group serves as a handle for further derivatization, allowing chemists to explore modifications that could enhance bioavailability or target specific biological pathways. For instance, glycosylation or esterification of this group could yield compounds with improved solubility or metabolic stability. Meanwhile, the cyano group can be converted into other functionalities such as carboxylic acids or amides, expanding its utility in medicinal chemistry libraries.
One particularly exciting application lies in its potential use as a building block for kinase inhibitors. Bicyclo[1.1.1]pentane derivatives have been reported to interact with protein targets in unique ways due to their rigid structure, which can lock them into optimal binding conformations. Preliminary computational studies on analogs of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile suggest that modifications around the nitrile group could yield potent inhibitors of kinases involved in cancer progression.
The environmental impact of synthesizing such compounds is also a consideration in modern research practices. Green chemistry principles are being applied to develop more sustainable routes to 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile, focusing on reducing waste and minimizing hazardous byproducts. For example, solvent-free reactions or catalytic methods that employ recyclable ligands are being explored to make the synthesis process more eco-friendly.
As interest in natural product-inspired scaffolds grows, compounds like 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile continue to be evaluated for their potential as drug candidates or biochemical probes. The combination of structural rigidity provided by the bicyclic system and functional diversity introduced by substituents like the hydroxymethyl and cyano groups makes it an attractive molecule for medicinal chemists seeking novel molecular architectures.
In conclusion, 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (CAS No. 1370705-39-7) represents a promising area of research with applications spanning synthetic chemistry, drug discovery, and materials science. Its unique structural features offer opportunities for innovation, while ongoing research aims to optimize its synthesis and explore its full potential in developing next-generation therapeutics.
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